2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole

Mycotoxin control Food safety Selective anti-aflatoxigenic

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole (designated 6-NFBD) is a heterocyclic benzimidazole substituted with a 2‑furyl group at the 2‑position and a nitro group at the 6‑position. It belongs to the 2‑aryl‑5(6)‑nitrobenzimidazole class, a family noted for bioreductive potential and anti‑infective properties.

Molecular Formula C11H7N3O3
Molecular Weight 229.195
CAS No. 27146-12-9
Cat. No. B2745681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole
CAS27146-12-9
Molecular FormulaC11H7N3O3
Molecular Weight229.195
Structural Identifiers
SMILESC1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C11H7N3O3/c15-14(16)7-3-4-8-9(6-7)13-11(12-8)10-2-1-5-17-10/h1-6H,(H,12,13)
InChIKeyVAOCIPZCVAFPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole (CAS 27146-12-9): A Benzimidazole-Derived Anti-Aflatoxigenic Tool Compound for Selective Mycotoxin Control


2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole (designated 6-NFBD) is a heterocyclic benzimidazole substituted with a 2‑furyl group at the 2‑position and a nitro group at the 6‑position [1]. It belongs to the 2‑aryl‑5(6)‑nitrobenzimidazole class, a family noted for bioreductive potential and anti‑infective properties [2]. Critically, the 6‑nitro substituent distinguishes 6‑NFBD from its parent scaffold 2‑(2‑furyl)benzimidazole (FBD): it introduces polarity and redox activity that shift the biological profile from broad‑spectrum antifungal action to selective inhibition of aflatoxin B₁ biosynthesis without compromising fungal viability [1].

Why 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole Cannot Be Replaced by Unsubstituted 2-(2-Furyl)benzimidazole in Anti-Aflatoxin Applications


In the 2‑furylbenzimidazole anti‑aflatoxin series, the 6‑position substituent decisively dictates whether the compound acts as a fungicide or as a selective mycotoxin inhibitor. 2‑(2‑Furyl)benzimidazole (FBD) exerts its anti‑aflatoxin effect as a secondary consequence of growth inhibition, completely arresting Aspergillus flavus proliferation at 50 μg/mL [1]. By contrast, 6‑NFBD achieves equivalent anti‑aflatoxin potency (96 % inhibition at 50 μg/mL) while leaving fungal growth unaffected [1]. This functional divergence means FBD cannot substitute for 6‑NFBD in fermentation‑dependent processes, food‑biotechnology settings, or experimental models where studying secondary metabolism independently of growth inhibition is essential [1][2]. The quantitative evidence below substantiates this selectivity and potency advantage.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole (6-NFBD) Against Closest Analogs


Anti-Aflatoxin Selectivity: 6‑NFBD Inhibits Aflatoxin B₁ by >95 % Without Impairing Fungal Growth, Unlike FBD

At 50 μg/mL in yeast extract sucrose (YES) medium, 6‑NFBD inhibited aflatoxin B₁ biosynthesis by >95 % but did not reduce Aspergillus flavus mycelial dry mass compared to the untreated control. In contrast, the unsubstituted parent compound 2‑(2‑furyl)benzimidazole (FBD) completely inhibited fungal growth at the same concentration, making its anti‑aflatoxin effect inseparable from its fungicidal action [1].

Mycotoxin control Food safety Selective anti-aflatoxigenic

Potency Benchmarking: 6‑NFBD IC₅₀ of 9.67 μg/mL in YES Medium and 23 μg/g in Rice for AFB₁ Inhibition

In YES liquid medium, 6‑NFBD exhibited an IC₅₀ of 9.67 μg/mL for inhibition of aflatoxin B₁ biosynthesis, essentially equipotent to FBD (9.49 μg/mL). In a solid rice food matrix, the IC₅₀ shifted to 23 μg/g for 6‑NFBD and 22 μg/g for FBD, demonstrating retained potency under practical food‑relevant conditions [1].

IC₅₀ Aflatoxin B₁ Food matrix efficacy

Superior Anti‑Aflatoxin Potency of the 6‑Nitro Substituent Over Carbonitrile, Carboxylic Acid, and Amidoxime Analogs

Among four polar 6‑substituted 2‑(2‑furyl)benzimidazole derivatives tested head‑to‑head at 50 μg/mL in YES medium, the nitro derivative 6‑NFBD achieved the highest anti‑aflatoxin efficacy (96 % reduction), outperforming 6‑CAFBD (carboxylic acid, 79 %), 6‑AFBD (amidoxime, 47 %), and 6‑CFBD (carbonitrile, 34 %) [1].

SAR Benzimidazole derivatives Substituent effect

Transcriptional Regulation: 6‑NFBD Downregulates aflR and aflB Genes of the Aflatoxin Biosynthetic Cluster

Quantitative real‑time PCR analysis revealed that 6‑NFBD strongly downregulated both the regulatory gene aflR and the structural gene aflB of the aflatoxin B₁ biosynthetic pathway in Aspergillus flavus, relative to the housekeeping gene gpdA whose expression remained unchanged in the presence of the compound [1]. No comparable gene‑expression data are reported for FBD or the other 6‑substituted analogs in this study, indicating that this mechanistic evidence is presently unique to 6‑NFBD.

Gene regulation aflR aflB qRT-PCR

Mammalian Cell Safety: 6‑NFBD Displays No Detectable Cytotoxicity to HeLa Cells at Anti‑Aflatoxin Concentrations

In preliminary in vitro safety assessment, HeLa cell monolayers incubated for 48 h with 6‑NFBD remained fully confluent and healthy, comparable to untreated controls, as judged by MTT reduction to formazan and microscopic examination [1]. FBD and 6‑CFBD also showed no adverse effect in the same assay, providing class‑relevant context. However, the combination of selective anti‑aflatoxin potency plus the absence of HeLa toxicity is documented specifically for 6‑NFBD.

Cytotoxicity HeLa cells Safety profile

Best‑Fit Research and Industrial Application Scenarios for 2-(Furan-2-yl)-6-nitro-1H-benzo[d]imidazole (6-NFBD)


Selective Aflatoxin Suppression in Fermented Food and Beverage Production

In koji fermentation, cheese manufacture, and other solid‑state fermentations where Aspergillus growth is essential for product quality, 6‑NFBD can be applied to suppress aflatoxin B₁ contamination without impairing fungal viability. This is directly supported by the demonstrated >95 % AFB₁ reduction at 50 μg/mL with unimpaired A. flavus growth in both YES medium and rice [1], and by the patent‑granted use of 6‑NFBD in anti‑aflatoxin compositions for fermented food processes [2].

Food‑Safety Post‑Harvest Intervention: Grain and Spice Storage

The IC₅₀ values of 23 μg/g in a rice food matrix and the 96 % inhibition at 50 μg/g demonstrate that 6‑NFBD retains efficacy under solid‑state storage conditions [1]. This makes it a candidate for impregnated sachet, packaging material, or direct‑application formulations to protect stored grains, groundnuts, and spices from aflatoxin accumulation, as described in the patent embodiments [2].

Chemical‑Genetic Probe for Secondary Metabolism and Polyketide Pathway Studies

The strong and specific downregulation of aflR and aflB genes in A. flavus treated with 6‑NFBD [1] establishes the compound as a transcriptional probe for dissecting the regulation of the aflatoxin biosynthetic gene cluster. Researchers studying the interplay between primary metabolism, fungal growth, and polyketide‑derived mycotoxin production can use 6‑NFBD as a tool to uncouple secondary metabolite biosynthesis from growth.

SAR and Lead‑Optimization Programs for Anti‑Aflatoxigenic Benzimidazoles

The head‑to‑head SAR data showing 6‑NFBD’s superiority over the 6‑carbonitrile, 6‑carboxylic acid, and 6‑amidoxime analogs (34–79 % vs. 96 % inhibition) [1] position 6‑NFBD as the optimal reference standard for further medicinal chemistry efforts. Procurement of the pure, characterized compound with a defined melting point (195–200 °C) and established synthetic yield (82 %) [2] ensures reproducibility in structure–activity relationship studies.

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